molecular formula C20H16F3N3O3 B2466011 4-methoxy-1-(2-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide CAS No. 942004-85-5

4-methoxy-1-(2-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

货号: B2466011
CAS 编号: 942004-85-5
分子量: 403.361
InChI 键: SCJJGMJJHULHPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the pyridazine carboxamide class, characterized by a pyridazine core substituted with methoxy, aryl, and trifluoromethylphenyl groups. The structure includes a 2-methylphenyl group at position 1 and a 2-(trifluoromethyl)phenyl carboxamide at position 2. Such substitutions are critical for modulating physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity.

属性

IUPAC Name

4-methoxy-1-(2-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3/c1-12-7-3-6-10-15(12)26-17(27)11-16(29-2)18(25-26)19(28)24-14-9-5-4-8-13(14)20(21,22)23/h3-11H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJGMJJHULHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Methoxy-1-(2-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H16F3N3OC_{20}H_{16}F_3N_3O and a molecular weight of 403.4 g/mol. Its structure includes a pyridazine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity : Preliminary studies suggest that derivatives containing the pyridazine moiety exhibit antiviral properties. For example, compounds similar in structure have shown efficacy against respiratory syncytial virus (RSV) with an EC50 value ranging from 5 to 28 μM .
  • Antitumor Activity : The compound's structural analogs have demonstrated cytotoxic effects on various cancer cell lines. In vitro assays indicated that certain derivatives could inhibit cancer cell proliferation with IC50 values as low as 9.19 μM against specific tumor types .
  • Antimicrobial Properties : Investigations into the antimicrobial potential of pyridazine derivatives have revealed promising results against bacterial strains, suggesting that modifications to the core structure can enhance efficacy .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral RNA polymerase, thus preventing viral replication .
  • Induction of Apoptosis in Cancer Cells : Studies indicate that certain structural features promote apoptosis in malignant cells through the activation of caspase pathways .
  • Disruption of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of essential components in bacterial cell walls, leading to microbial death .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of a related pyridazine derivative against RSV. The compound demonstrated significant inhibition with an EC50 value of 7 μM, indicating its potential as an antiviral agent .

Case Study 2: Antitumor Activity

In vitro testing on human leukemia cell lines revealed that a structurally similar compound exhibited an IC50 value of 10 nM, highlighting its strong antitumor properties and potential for further development .

Case Study 3: Antimicrobial Properties

Research on the antimicrobial activity of pyridazine derivatives showed that modifications to the trifluoromethyl group significantly enhanced antibacterial potency against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported at sub-micromolar levels .

Data Summary Table

Biological ActivityCompound StructureEC50/IC50 ValuesReference
AntiviralPyridazine DerivativeEC50 = 7 μM
AntitumorRelated CompoundIC50 = 10 nM
AntimicrobialPyridazine DerivativeMIC < 1 μM

科学研究应用

Anticancer Activity

Recent studies have shown that compounds similar to 4-methoxy-1-(2-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of similar structures have been evaluated for their ability to inhibit cancer cell proliferation in various human cancer cell lines, including breast and colon cancer cells. These studies often utilize quantitative structure–activity relationship (QSAR) methods to predict the efficacy of new compounds based on structural features.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Inhibitors targeting specific enzymes involved in cancer progression or metabolic pathways can lead to significant therapeutic benefits. For example, compounds with similar structural motifs have been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridazine core followed by functionalization with various substituents. Advances in synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, have improved the efficiency and yield of these compounds.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anticancer activityThe compound showed significant inhibition of cell growth in MCF-7 breast cancer cells with IC50 values in the low micromolar range.
Study 2 Investigate enzyme inhibitionDemonstrated effective inhibition of DPP-IV with a Ki value indicating strong binding affinity.
Study 3 QSAR analysisIdentified key structural features contributing to biological activity, aiding in the design of more potent analogs.

相似化合物的比较

Structural Analogs in Pyridazine Carboxamide Family

N-(4-Chlorophenyl)-6-Oxo-4-(Trifluoromethyl)-1-[4-(Trifluoromethyl)Phenyl]Pyridazine-3-Carboxamide
  • Structural Differences : The phenyl groups at positions 1 and 3 are substituted at the 4-position (para) rather than the 2-position (ortho).
  • Molecular Weight : ~428.3 g/mol (estimated), slightly lower than the target compound due to chloro vs. methoxy substituents.
N-[(1Z)-(Methoxyimino)Methyl]-6-Oxo-4-Phenoxy-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide
  • Structural Differences: Replaces the 2-methylphenyl and trifluoromethylphenyl groups with a phenoxy group at position 4 and a methoxyimino methyl group.
  • However, the absence of trifluoromethyl groups may reduce metabolic stability .

Non-Pyridazine Analogs with Shared Substituents

Netupitant (C30H32F6N4O)
  • Core Structure : Propanamide scaffold (vs. pyridazine carboxamide).
  • Shared Features : Trifluoromethylphenyl and methylphenyl substituents.
  • Functional Role : Netupitant is a neurokinin-1 receptor antagonist, demonstrating how trifluoromethyl and aromatic groups enhance receptor binding and pharmacokinetics. This suggests the target compound may also exhibit strong binding interactions .
Fluridone (1-Methyl-3-Phenyl-5-[3-(Trifluoromethyl)Phenyl]-4(1H)-Pyridinone)
  • Core Structure: Pyridinone (vs. pyridazine).
  • Shared Features : Trifluoromethylphenyl group.
  • Functional Role: Fluridone is a herbicide, indicating that trifluoromethyl-substituted heterocycles can disrupt plant growth pathways.
Molecular Weight and Solubility
Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound ~435.4 2-MePh, 2-CF3Ph, OMe ~3.8
N-(4-Chlorophenyl)-6-Oxo-... () ~428.3 4-ClPh, 4-CF3Ph ~4.2
Netupitant () 578.61 2-MePh, 3,5-bis-CF3Ph, piperazine ~5.1

*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).

常见问题

Basic Research Questions

Q. What are the established synthetic routes for this pyridazine derivative, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as:

  • Step 1 : Formation of the pyridazine core via cyclocondensation of substituted hydrazines with diketones or β-keto esters.
  • Step 2 : Functionalization at the 3-position using carboxamide coupling reactions, often employing reagents like EDCl/HOBt for amide bond formation.
  • Step 3 : Introduction of methoxy and trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres .
  • Key Conditions : Solvent polarity (e.g., DMF vs. THF), temperature control (60–120°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) significantly impact yield (60–85%) and purity (>95% by HPLC) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and stereochemistry. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in CDCl₃ .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., observed [M+H]⁺ at m/z 463.1 vs. calculated 463.12) .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • Purity : HPLC with UV detection (λ = 254 nm) using C18 columns; purity thresholds >98% for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or impurity profiles. Strategies include:

  • Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., MIC tests for antimicrobial activity) .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may interfere with results .
  • Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity toward proposed targets (e.g., kinase inhibition) .

Q. What computational approaches are effective for predicting SAR and optimizing bioactivity?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets in kinases). The trifluoromethyl group often enhances hydrophobic interactions .
  • QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structure with activity (e.g., IC₅₀ values) .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituent modifications (e.g., replacing methoxy with ethoxy) .

Q. How should researchers design experiments to assess metabolic stability and toxicity?

  • Methodological Answer :

  • In Vitro Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Half-life (t₁/₂) >60 min suggests favorable stability .
  • Cytotoxicity Screening : MTT assays on HEK293 or HepG2 cells; IC₅₀ >50 μM indicates low toxicity .
  • Reactive Metabolite Trapping : Glutathione (GSH) adduct formation assays to identify electrophilic intermediates .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。